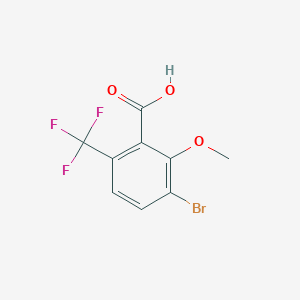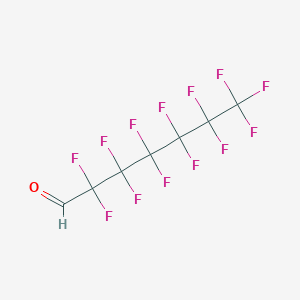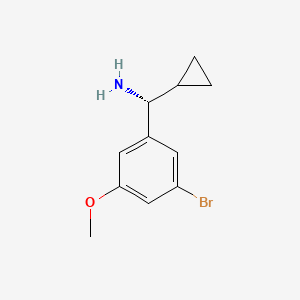
(R)-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine is a chemical compound with the molecular formula C11H14BrNO It is characterized by the presence of a bromine atom at the 3rd position and a methoxy group at the 5th position on a phenyl ring, which is further attached to a cyclopropyl group through a methanamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Cyclopropylation: The attachment of a cyclopropyl group to the phenyl ring, which can be achieved through cyclopropanation reactions using reagents like diazomethane or cyclopropylcarbinol.
Methanamine Introduction:
Industrial Production Methods
Industrial production of ®-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), Sodium cyanide (NaCN), Various amines
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids
Reduction: Corresponding alcohols or amines
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
®-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ®-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine shares structural similarities with other substituted phenylmethanamines, such as:
- ®-(3-Chloro-5-methoxyphenyl)(cyclopropyl)methanamine
- ®-(3-Fluoro-5-methoxyphenyl)(cyclopropyl)methanamine
- ®-(3-Iodo-5-methoxyphenyl)(cyclopropyl)methanamine
Uniqueness
The uniqueness of ®-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine lies in the specific combination of substituents on the phenyl ring and the presence of the cyclopropyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H14BrNO |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
(R)-(3-bromo-5-methoxyphenyl)-cyclopropylmethanamine |
InChI |
InChI=1S/C11H14BrNO/c1-14-10-5-8(4-9(12)6-10)11(13)7-2-3-7/h4-7,11H,2-3,13H2,1H3/t11-/m1/s1 |
InChI Key |
PHXGIUZSRBUJHI-LLVKDONJSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)[C@@H](C2CC2)N)Br |
Canonical SMILES |
COC1=CC(=CC(=C1)C(C2CC2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl(((3aR,4R,7aR)-2,2-dimethyl-3a,7a-dihydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy)diphenylsilane](/img/structure/B12844585.png)



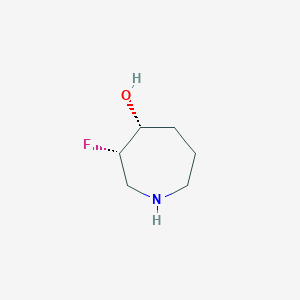

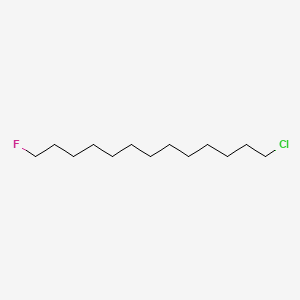
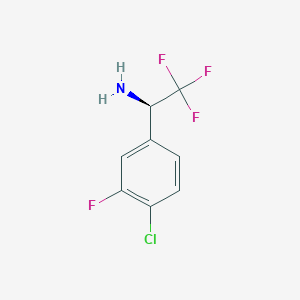

![2-[(2S)-2-[[(3-oxo-3-phenylmethoxypropyl)amino]methyl]pyrrolidin-1-yl]acetic acid](/img/structure/B12844627.png)
